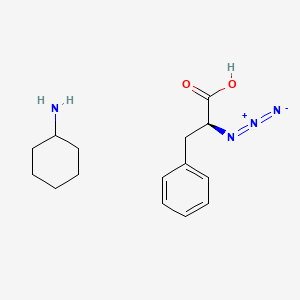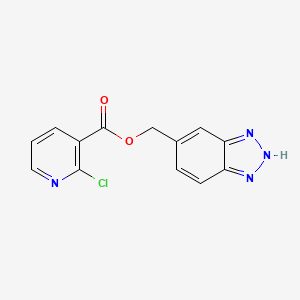
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C17H19F3O3S. It is also known as 4-(1-Adamantyl)phenol triflate and 4-Tricyclo[3.3.1.13,7]dec-1-ylphenyl 1,1,1-trifluoromethanesulfonate . This compound is characterized by the presence of an adamantane group attached to a phenyl ring, which is further connected to a trifluoromethanesulfonate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate typically involves the reaction of 4-(Adamantan-1-yl)phenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent decomposition of the reactants and to ensure a high yield of the desired product.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the relatively small scale at which it is produced. the general principles of organic synthesis, such as the use of high-purity starting materials and controlled reaction conditions, would apply to its industrial production.
Chemical Reactions Analysis
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: The adamantane group can be oxidized to form adamantanone derivatives. Reagents such as potassium permanganate or chromium trioxide can be used for these oxidations.
Reduction Reactions: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives. Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typically used for these reductions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized adamantane derivatives, while oxidation and reduction reactions can modify the adamantane and phenyl groups, respectively .
Scientific Research Applications
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine: It has potential applications in drug discovery and development, particularly in the design of antiviral and anticancer agents. The adamantane group is known for its ability to enhance the stability and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate is primarily related to its ability to act as a substrate or inhibitor in various chemical and biological processes. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The adamantane moiety provides steric bulk and hydrophobicity, which can influence the binding interactions with molecular targets such as enzymes and receptors .
Comparison with Similar Compounds
4-(Adamantan-1-yl)phenyl trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-(Adamantan-1-yl)phenol: This compound lacks the trifluoromethanesulfonate group and is less reactive in nucleophilic substitution reactions.
4-(Adamantan-1-yl)benzoic acid: This compound has a carboxylic acid group instead of the trifluoromethanesulfonate group, which affects its reactivity and solubility.
1-Adamantyl trifluoromethanesulfonate: This compound has the trifluoromethanesulfonate group directly attached to the adamantane moiety, which alters its steric and electronic properties compared to this compound.
The uniqueness of this compound lies in its combination of the adamantane and trifluoromethanesulfonate groups, which provides a balance of reactivity and stability that is valuable in various scientific applications.
Properties
IUPAC Name |
[4-(1-adamantyl)phenyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3O3S/c18-17(19,20)24(21,22)23-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDWLVJOHAMEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2946543.png)
![1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2946547.png)
![2-Methoxyethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2946551.png)

![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)
![N-(2,4-difluorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2946555.png)
![2-Methyl-3-((2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2946558.png)

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)
